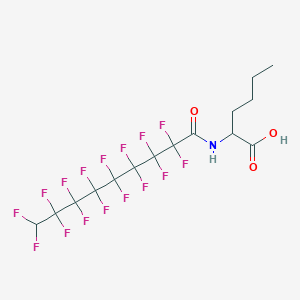
N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl)norleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanamido)hexanoic acid: is a perfluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and hydrophobicity. It is used in various industrial applications, including as a surfactant and in the production of fluoropolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanamido)hexanoic acid typically involves the following steps:
Fluorination: The starting material, nonanoic acid, undergoes a fluorination process to introduce fluorine atoms at specific positions. This can be achieved using elemental fluorine or other fluorinating agents under controlled conditions.
Amidation: The fluorinated nonanoic acid is then reacted with hexanoic acid to form the amide bond. This step requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to achieve high yields. The use of automated systems allows for efficient scaling up of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiols.
Scientific Research Applications
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanamido)hexanoic acid has several scientific research applications:
Chemistry: Used as a surfactant in emulsion polymerization processes to produce fluoropolymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable micelles.
Medicine: Studied for its potential use in imaging techniques such as magnetic resonance imaging (MRI) due to its fluorine content.
Industry: Utilized in the production of non-stick coatings, water-repellent fabrics, and fire-fighting foams.
Mechanism of Action
The mechanism of action of 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanamido)hexanoic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with lipid membranes, altering their properties and enhancing permeability.
Pathways Involved: It can modulate signaling pathways related to cell membrane dynamics and transport processes.
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorononanoic acid (PFNA)
Uniqueness
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanamido)hexanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to other perfluorinated compounds, it offers enhanced thermal stability and chemical resistance, making it suitable for specialized applications.
Properties
Molecular Formula |
C15H13F16NO3 |
|---|---|
Molecular Weight |
559.24 g/mol |
IUPAC Name |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoylamino)hexanoic acid |
InChI |
InChI=1S/C15H13F16NO3/c1-2-3-4-5(6(33)34)32-8(35)10(20,21)12(24,25)14(28,29)15(30,31)13(26,27)11(22,23)9(18,19)7(16)17/h5,7H,2-4H2,1H3,(H,32,35)(H,33,34) |
InChI Key |
FHHODXZSICERKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B15014363.png)
![3-Fluoro-N-({N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15014376.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15014392.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B15014394.png)
![4-[(Z)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B15014398.png)
![4-amino-N'-[(3-phenylpropanoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B15014401.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B15014402.png)
![2-bromo-6-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol](/img/structure/B15014405.png)
![4-bromo-2-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014409.png)

![2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B15014418.png)
![N-[(E)-{4-[(4-bromobenzyl)oxy]-3-(prop-2-en-1-yl)phenyl}methylidene]-4-methoxyaniline](/img/structure/B15014427.png)
![(2E,5Z)-5-(2-chlorobenzylidene)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15014433.png)
![3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15014437.png)
